![molecular formula C18H21N5O2S B2631603 N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034562-63-3](/img/structure/B2631603.png)

N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

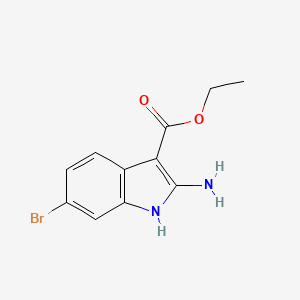

Descripción

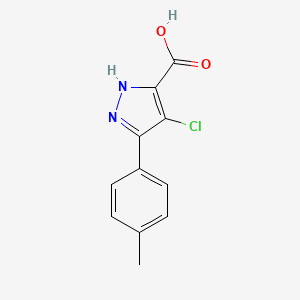

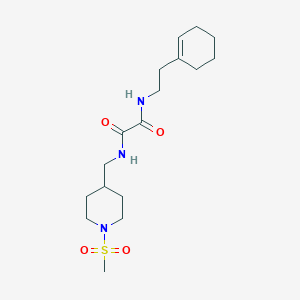

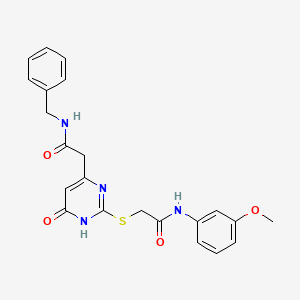

The compound appears to contain a bipyridine moiety, an imidazole ring, and a sulfonamide group . Bipyridines are often used as ligands in coordination chemistry . Imidazole rings are present in many important biomolecules, including the amino acid histidine and the nucleotide bases adenine and guanine. Sulfonamides are known for their use in some types of antibiotics .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bipyridine and imidazole rings, and the introduction of the sulfonamide group . The exact synthesis route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the imidazole ring might participate in acid-base reactions, while the sulfonamide group could be involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Aplicaciones Científicas De Investigación

Ligands in Transition-Metal Catalysis

Bipyridines and their derivatives serve as essential ligands in transition-metal catalysis. Their coordination properties make them valuable for stabilizing metal complexes and facilitating various reactions. Specifically, this compound can act as a bidentate ligand, forming stable complexes with metals such as palladium, platinum, and ruthenium. These complexes find applications in cross-coupling reactions, C-H activation, and other catalytic processes .

Photosensitizers

Bipyridine-based compounds exhibit excellent photophysical properties, making them suitable as photosensitizers. These molecules can absorb light and transfer energy efficiently, which is crucial for applications such as photodynamic therapy (PDT) and solar energy conversion. Researchers have explored their use in PDT for cancer treatment and in dye-sensitized solar cells .

Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecular entities through non-covalent interactions. Bipyridine derivatives contribute to the construction of intricate supramolecular architectures. These assemblies can be used for drug delivery, molecular recognition, and nanoscale materials. By incorporating this compound, researchers can design functional supramolecular systems with tailored properties .

Viologens

Viologens are redox-active compounds with two pyridinium rings connected by a bridge. Bipyridine-based viologens exhibit reversible redox behavior, making them useful in electrochromic devices, sensors, and batteries. Their ability to undergo rapid electron transfer reactions allows for applications in energy storage and electrochemical sensing .

Biologically Active Molecules

While the specific biological activity of this compound remains an area of ongoing research, its structural features suggest potential applications. Bipyridine derivatives have been explored as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Further studies are needed to uncover its precise biological targets and therapeutic effects .

Other Innovative Techniques

Beyond the mentioned fields, researchers have investigated alternative synthetic pathways for bipyridine derivatives. These include methods involving sulfur and phosphorous compounds. Exploring these innovative techniques may lead to novel applications or improved synthetic routes .

Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. DOI: 10.3390/molecules29030576

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-methyl-2-propan-2-yl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-13(2)18-22-17(12-23(18)3)26(24,25)21-10-14-6-8-20-16(9-14)15-5-4-7-19-11-15/h4-9,11-13,21H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHQSWHWKXYSSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)

![7-methyl-8-phenyl-2-((pyridin-2-ylmethyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2631523.png)

![1-[(3As,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2631524.png)

![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)

![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2631531.png)

![2-(4-fluorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)